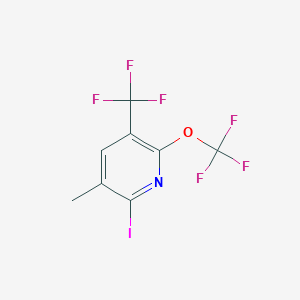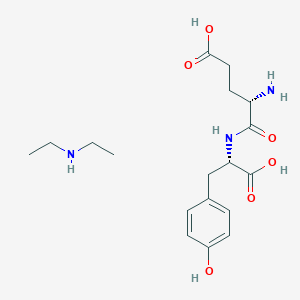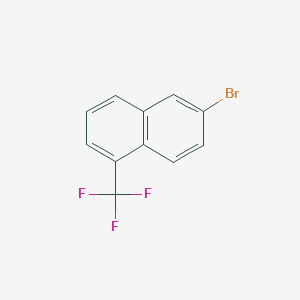
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of iodine, methyl, trifluoromethoxy, and trifluoromethyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe exact details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. These methods often require specialized equipment and stringent control of reaction parameters to ensure consistent quality and safety of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-3-methyl-5-(trifluoromethyl)pyridine
- 2-Iodo-3-methyl-6-(trifluoromethoxy)pyridine
- 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine
Uniqueness
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H4F6INO |
|---|---|
Molekulargewicht |
371.02 g/mol |
IUPAC-Name |
2-iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-2-4(7(9,10)11)6(16-5(3)15)17-8(12,13)14/h2H,1H3 |
InChI-Schlüssel |
LLEAKCARKKXYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1I)OC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
